5-bromo-2,3-dihydro-1H-indole-6-sulfonamide
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Overview
Description
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound with the CAS Number: 2066546-05-0 . It has a molecular weight of 277.14 . The IUPAC name for this compound is 5-bromoindoline-6-sulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Novel Catalyst for Organic Synthesis
Tandem Cyclocondensation-Knoevenagel–Michael Reaction : A novel N-bromo sulfonamide reagent was synthesized and characterized, demonstrating its efficiency as a catalyst in the synthesis of complex organic molecules through a pseudo five-component condensation reaction. This methodology provides several advantages, including the use of non-toxic materials, high yields, and clean workup, highlighting the potential of bromo sulfonamide derivatives in facilitating organic reactions (Khazaei et al., 2014).
Medicinal Chemistry Applications
Serotonin Receptor Antagonists : Optimization of indole derivatives led to the identification of potent serotonin 5-HT6 receptor antagonists, showing promise for the treatment of cognitive disorders. These compounds exhibit high affinity and selectivity, underscoring the therapeutic potential of sulfonamide-based indole derivatives in addressing neurological conditions (Nirogi et al., 2017).
Antimycobacterial Agents : A series of indole-5-sulfonamides showed excellent inhibitory activity against Mycobacterium tuberculosis carbonic anhydrases, Rv1284 and Rv3273. These findings suggest the role of sulfonamide derivatives in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).
Anticancer Research
Novel Bromophenol Derivatives : A bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activity against human lung cancer cell lines. Mechanistic studies revealed its ability to induce cell cycle arrest and apoptosis through ROS-mediated pathways, suggesting its potential as an anticancer drug (Guo et al., 2018).
Synthesis of Biologically Important Derivatives
Cascade Annulation for Indoloindole Derivatives : A copper-mediated cascade annulation process enabled the efficient synthesis of 5,10-dihydroindolo[3,2-b]indoles, demonstrating a novel approach to generating indoloindole derivatives that are important in biological research (Yu et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 5-Bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .
Mode of Action
5-Bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is essential for the enzyme’s activity . This interaction inhibits the function of DapE, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
The inhibition of DapE affects the diaminopimelate (DAP) pathway , which is vital for both lysine biosynthesis and peptidoglycan formation in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth and proliferation .
Result of Action
The inhibition of DapE by 5-Bromoindoline-6-sulfonamide results in the disruption of bacterial cell wall synthesis . This leads to the inhibition of bacterial growth and proliferation, making this compound a potential candidate for antibiotic development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromoindoline-6-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLIZSUBDJGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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